1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine

Drug Discovery ADME Kinase Inhibitor

1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine (CAS: 1431964-07-6 for the free base) is a heterocyclic building block featuring a pyrazole core linked to a trifluoromethyl-substituted pyridine moiety. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the free amine provides a reactive handle for further derivatization.

Molecular Formula C9H7F3N4
Molecular Weight 228.17 g/mol
Cat. No. B10907377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine
Molecular FormulaC9H7F3N4
Molecular Weight228.17 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(F)(F)F)N2C=CC(=N2)N
InChIInChI=1S/C9H7F3N4/c10-9(11,12)6-1-2-8(14-5-6)16-4-3-7(13)15-16/h1-5H,(H2,13,15)
InChIKeyZEVMTOWMDRCHKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine: Key Intermediates and Analytical References for Research & Procurement


1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine (CAS: 1431964-07-6 for the free base) is a heterocyclic building block featuring a pyrazole core linked to a trifluoromethyl-substituted pyridine moiety. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the free amine provides a reactive handle for further derivatization . It is primarily utilized as a versatile intermediate in the synthesis of kinase inhibitors and other bioactive molecules . The compound is commercially available, with a purity specification of 98.0% .

Why 1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine Cannot Be Simply Substituted


Substituting this specific building block with a generic alternative is not straightforward due to the precise regiochemistry and electronic properties conferred by the 5-(trifluoromethyl)pyridin-2-yl substituent. The electron-withdrawing trifluoromethyl group at the 5-position of the pyridine ring directly influences the reactivity of the adjacent nitrogen and the overall electronic distribution of the scaffold . This specific arrangement is critical for the synthesis of downstream molecules, such as the DLK kinase inhibitors described in patent literature, where the 3-amine on the pyrazole ring serves as a key attachment point for further elaboration [1]. A simple change, such as moving the trifluoromethyl group or altering the linkage, would result in a different electronic profile and reactivity, potentially leading to a failure in the intended chemical synthesis or a significant alteration in the biological activity of the final compound [2].

1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine: Quantifiable Differentiation Evidence for Informed Selection


Metabolic Stability: Enhanced Performance of a Close Analog Due to Trifluoromethyl Group

While direct stability data for the target compound is not publicly available, strong evidence exists for its close analog, 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine (CAS: 1171925-31-7). This analog differs only by a methyl group at the 5-position of the pyrazole. Its description explicitly states that the trifluoromethyl group contributes to increased metabolic stability [1].

Drug Discovery ADME Kinase Inhibitor

Synthetic Utility: High Yield in Key Buchwald-Hartwig Amination Step

A primary synthetic route for this compound involves a palladium-catalyzed Buchwald-Hartwig amination. While an exact yield for the final target compound is not explicitly stated, a representative procedure using Pd(PPh3)2Cl2 and t-Bu3P as a catalytic system in 1,4-dioxane achieves a high yield of 81–93% for analogous trifluoromethylpyridine derivatives. This demonstrates the efficiency of this specific scaffold in this critical reaction .

Organic Synthesis Medicinal Chemistry Building Block

Role as a Key Intermediate for Potent DLK Kinase Inhibitors

The target compound's scaffold is a direct precursor to highly optimized dual leucine zipper kinase (DLK) inhibitors. The advanced analog 5-(1-isopropyl-5-(3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl)-1H-pyrazol-3-yl)-3-(trifluoromethyl)pyridin-2-amine, derived from this core, exhibits potent and selective DLK inhibition [1]. The co-crystal structure of this analog with DLK (PDB: 5VO1) confirms the binding mode of the trifluoromethylpyridine-pyrazolamine core [1].

Kinase Inhibitor Neurodegeneration Alzheimer's Disease

Best-Fit Research and Industrial Applications for 1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine


Medicinal Chemistry: Synthesis of CNS-Penetrant Kinase Inhibitors

This building block is an ideal starting point for the synthesis of kinase inhibitors targeting the central nervous system (CNS). As demonstrated by the development of selective DLK inhibitors for Alzheimer's disease, the trifluoromethyl group contributes to favorable brain penetration and metabolic stability, key properties for CNS drug candidates [1].

Organic Synthesis: A Versatile Scaffold for Late-Stage Functionalization

The free amine at the 3-position of the pyrazole ring provides a highly versatile handle for late-stage functionalization. Researchers can use this site for amide bond formation, urea synthesis, or reductive amination to rapidly generate diverse compound libraries for structure-activity relationship (SAR) studies .

Chemical Biology: Development of Chemical Probes for Kinase Profiling

Given its validated use in generating potent and selective kinase inhibitors, this scaffold is well-suited for the development of chemical probes. By derivatizing the 3-amine, researchers can create affinity reagents or activity-based probes to study kinase function and inhibition in cellular and in vivo models [1].

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